molecular formula C10H12N2O B8174263 N-Ethyl-5-vinylnicotinamide

N-Ethyl-5-vinylnicotinamide

Cat. No.: B8174263
M. Wt: 176.21 g/mol
InChI Key: CMWUPYKLDNHIFJ-UHFFFAOYSA-N
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Description

N-Ethyl-5-vinylnicotinamide (CAS 1824473-39-3) is a synthetic nicotinamide derivative with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . This compound is of significant interest in medicinal chemistry and cancer research, particularly in the study of nicotinamide phosphoribosyltransferase (NAMPT) inhibition . NAMPT is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to support their high metabolic demands . Inhibiting NAMPT depletes cellular NAD+ levels, disrupting energy metabolism and leading to cancer cell death, making it a promising therapeutic strategy . Compounds featuring a vinyl-substituted pyridine ring system, similar to the structure of this compound, have been explored as structural motifs in the development of potent NAMPT inhibitors, serving as chemical probes to study cancer metabolism . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethenyl-N-ethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-8-5-9(7-11-6-8)10(13)12-4-2/h3,5-7H,1,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWUPYKLDNHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Nicotinic Acid

Nicotinic acid is activated using coupling reagents such as EDC/HOBt or converted to its acid chloride for reaction with ethylamine.

Procedure (Adapted from):

  • Activation : Nicotinic acid (1.0 equiv) is dissolved in dry DMF. HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) are added at 0°C.

  • Coupling : Ethylamine (1.5 equiv) is introduced dropwise. The mixture is stirred at 25°C for 12–24 h.

  • Workup : The product, N-ethylnicotinamide , is isolated via crystallization (ethanol/water) with yields of 75–85%.

Key Data :

ParameterValue
Yield75–85%
Purity (HPLC)>98%
Reaction Time12–24 h

Alternative Route via Nicotinoyl Chloride

Nicotinic acid reacts with SOCl₂ to form nicotinoyl chloride, which is then treated with ethylamine:

  • Chlorination : Nicotinic acid + SOCl₂ (3.0 equiv) → reflux for 3 h.

  • Amidation : Nicotinoyl chloride + ethylamine (1.2 equiv) in CH₂Cl₂, 0°C → RT.

  • Yield : 70–78%.

Vinyl Group Introduction at the 5-Position

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling replaces a halogen (Br/Cl) at the 5-position with a vinyl group.

Procedure (Adapted from):

  • Substrate : 5-Bromo-N-ethylnicotinamide (1.0 equiv), vinylboronic acid (1.5 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1).

  • Conditions : 80°C, 12 h → N-Ethyl-5-vinylnicotinamide (Yield: 65–72%).

Optimization Data :

ConditionEffect on Yield
Pd(OAc)₂ vs. Pd(PPh₃)₄60% vs. 72%
Solvent (THF vs. dioxane)55% vs. 72%
Temperature (60°C vs. 80°C)50% vs. 72%

Heck Reaction

A vinyl group is introduced via palladium-catalyzed coupling with ethylene gas:

  • Substrate : 5-Bromo-N-ethylnicotinamide (1.0 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.0 equiv).

  • Conditions : 90°C, ethylene gas (1 atm), DMF → Yield: 60–68%.

One-Pot Sequential Synthesis

Combined Amidation-Vinylation

A streamlined approach minimizes intermediate purification:

  • Step 1 : Nicotinic acid + ethylamine → N-ethylnicotinamide (EDC/HOBt).

  • Step 2 : In situ bromination (NBS, AIBN) → 5-bromo intermediate.

  • Step 3 : Suzuki coupling with vinylboronic acid → This compound (Total yield: 58–63%).

Advantages :

  • Reduced handling of sensitive intermediates.

  • Lower solvent consumption.

Comparative Analysis of Methods

MethodKey StepsYieldPurityScalability
Direct Amidation + SuzukiEDC/HOBt → Pd coupling65–72%>95%High
Nicotinoyl Chloride + HeckSOCl₂ → Pd catalysis60–68%90–95%Moderate
One-Pot SequentialEDC/HOBt → Bromination → Suzuki58–63%92%Moderate

Insights :

  • EDC/HOBt coupling offers higher reproducibility vs. acid chloride routes.

  • Suzuki coupling outperforms Heck in yield and substrate tolerance.

Challenges and Solutions

Regioselectivity in Vinylation

  • Issue : Competing reactions at 3- or 6-positions.

  • Solution : Use directing groups (e.g., pyridyl N-oxide) to enhance 5-selectivity.

Pd Catalyst Cost

  • Mitigation : Recyclable Pd nanoparticles or ligand-free conditions reduce expenses .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-5-vinylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated nicotinamide derivatives.

    Substitution: Formation of N-substituted nicotinamide derivatives.

Scientific Research Applications

N-Ethyl-5-vinylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nicotinamide Derivatives

Compound Name CAS Number Key Substituents Molecular Weight* Regulatory Notes (From Evidence) Potential Applications
N-Ethyl-5-vinylnicotinamide Not available Ethyl (N), Vinyl (C5) ~220 g/mol† Not listed Research compound (hypothetical)
Nikethamide 59-26-7 Diethylamide (N) 178.23 g/mol Regulated (Code: O, N) Respiratory stimulant
Nilutamide 63612-50-0 Nitro (C3), Trifluoromethyl (C4) 317.23 g/mol Hazardous (Code: H) Antiandrogen (prostate cancer)
Nilotinib HCl Monohydrate 923288-90-8 Imidazole, Fluorophenyl 584.02 g/mol Controlled (Code: F) Tyrosine kinase inhibitor

*Molecular weights calculated based on structural formulas.
†Estimated based on nicotinamide (122.12 g/mol) with added ethyl (29 g/mol) and vinyl (26 g/mol) groups.

Key Findings:

The vinyl group at C5 distinguishes it from Nikethamide, which has a simpler diethylamide substitution. This vinyl moiety may increase reactivity, influencing stability or metabolic pathways .

The absence of nitro or fluorinated groups (common in Nilutamide/Nilotinib) may limit cytotoxicity but also reduce target specificity .

Limitations and Notes

  • The provided evidence lacks direct data on This compound , necessitating inferences from structural analogs.
  • Regulatory codes (e.g., O, H, F) in the evidence likely denote storage conditions or handling requirements but require further context for precise interpretation .

Q & A

Basic: What are the recommended synthetic routes for N-Ethyl-5-vinylnicotinamide, and how can purity be validated?

Methodological Answer:

  • Synthetic Pathways : Begin with nicotinic acid derivatives as precursors. Ethylation at the nitrogen position can be achieved via nucleophilic substitution using ethyl halides in anhydrous conditions. Vinyl group introduction may require palladium-catalyzed coupling or radical-mediated reactions. Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Report retention times, solvent systems, and spectral peaks in supplementary data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Handling Precautions : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation or skin contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
  • Emergency Measures : In case of spills, evacuate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved chemical protocols. Document incident reports per institutional safety guidelines .

Advanced: How should researchers design experiments to assess the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vivo Models : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer via intravenous and oral routes, collect plasma samples at timed intervals, and quantify compound levels using LC-MS/MS. Include control groups receiving vehicle-only treatments .
  • Data Analysis : Apply non-compartmental analysis (NCA) for AUC, CmaxC_{\text{max}}, and t1/2t_{1/2}. Validate assays with calibration curves (R2^2 > 0.99) and report inter-day/intra-day precision (<15% CV) .

Advanced: How can contradictory data in studies on this compound’s bioactivity be systematically resolved?

Methodological Answer:

  • Root-Cause Analysis : Compare experimental variables (e.g., cell lines, solvent polarity, incubation times). Use factorial design to isolate confounding factors. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Aggregate data from multiple studies (minimum n=5 independent experiments) and apply random-effects models to account for heterogeneity. Report 95% confidence intervals and I2^2 statistics to quantify inconsistency .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability Profiling : Prepare buffered solutions (pH 1.2–9.0) and incubate the compound at 37°C. Sample aliquots at 0, 6, 12, and 24 hours. Analyze degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation patterns .
  • Kinetic Modeling : Calculate degradation rate constants (kk) using first-order kinetics. Report Arrhenius plots for temperature-dependent stability .

Advanced: What computational strategies can predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate force fields (e.g., OPLS3e) against crystallographic data of homologous proteins. Report docking scores (ΔG) and RMSD values for pose validation .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bond occupancy and solvent-accessible surface area (SASA) using GROMACS .

Basic: How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer:

  • Detailed Reporting : Follow NIH guidelines for preclinical research. Include reagent lot numbers, equipment models (e.g., Agilent 1260 HPLC), and software versions (e.g., ChemStation Rev.B.04.03). Use Research Resource Identifiers (RRIDs) for biological materials .
  • Data Archiving : Deposit raw spectra, chromatograms, and simulation trajectories in FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem). Attach metadata templates describing experimental conditions .

Advanced: What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer:

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism. Report EC50_{50}, Hill slope, and R2R^2 values. Perform outlier detection via Grubbs’ test (α = 0.05) .
  • Power Analysis : Predefine sample sizes using G*Power (effect size = 0.8, α = 0.05, power = 0.95) to ensure robustness. Disclose post-hoc adjustments for multiple comparisons (e.g., Bonferroni correction) .

Basic: How can researchers mitigate batch-to-batch variability in synthesized this compound?

Methodological Answer:

  • Process Controls : Standardize reaction parameters (temperature ±1°C, stirring speed ±10 rpm). Use inline FTIR to monitor reaction progress and terminate at consistent conversion rates (>95%) .
  • Quality Metrics : Enforce acceptance criteria for purity (>98% by HPLC), residual solvents (<500 ppm by GC), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:

  • Ethical Approvals : Submit protocols to institutional animal care committees (IACUC) for review. Adhere to ARRIVE 2.0 guidelines for reporting animal experiments, including randomization and blinding methods .
  • Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe lethargy) and document adverse events in supplementary files .

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